

# Application Notes and Protocols for Time-Kill Assay with Ceragenin CSA-131

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antibacterial agent 131*

Cat. No.: *B12396709*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of the ceragenin compound CSA-131. Ceragenins are synthetic mimics of endogenous antimicrobial peptides that exhibit broad-spectrum antimicrobial activity. This document outlines the experimental workflow, data analysis, and interpretation, and includes a summary of quantitative data from published studies.

## Introduction to Ceragenin CSA-131

Ceragenin CSA-131 is a cationic steroid antimicrobial that mimics the amphiphilic structure of natural antimicrobial peptides. Its mechanism of action involves the electrostatic attraction to negatively charged components of bacterial cell membranes, such as lipopolysaccharide (LPS) and phosphatidylglycerol.<sup>[1]</sup> This interaction leads to the disruption of the membrane, causing leakage of cellular contents and ultimately, cell death.<sup>[2]</sup> CSA-131 has demonstrated potent bactericidal activity against a range of multidrug-resistant bacteria, including *Pseudomonas aeruginosa* and *Acinetobacter baumannii*.<sup>[3][4]</sup> The time-kill assay is a dynamic method used to assess the rate and extent of this bactericidal activity.

## Experimental Protocols

This protocol is based on established methodologies for time-kill assays, including those outlined by the Clinical and Laboratory Standards Institute (CLSI).<sup>[5][6][7]</sup>

## Materials

- Ceragenin CSA-131 (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)
- Bacterial strain of interest (e.g., *Pseudomonas aeruginosa*, *Acinetobacter baumannii*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Tryptic Soy Agar (TSA) or other suitable solid growth medium
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile polypropylene tubes and 96-well plates
- Spectrophotometer
- Incubator (37°C)
- Shaker
- Pipettes and sterile tips
- Plate spreader or sterile beads
- Colony counter

## Experimental Procedure

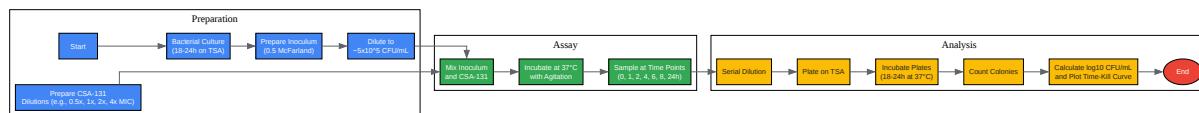
- Preparation of Bacterial Inoculum:
  - From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies of the test organism.
  - Inoculate the colonies into a tube containing 5 mL of CAMHB.
  - Incubate the broth culture at 37°C with agitation (e.g., 180 rpm) until the turbidity reaches that of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL). This typically takes 2-6 hours.

- Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately  $5 \times 10^5$  CFU/mL in the final test volume.
- Preparation of CSA-131 Dilutions:
  - Prepare a series of dilutions of the CSA-131 stock solution in CAMHB to achieve the desired final concentrations for the assay.
  - Commonly tested concentrations are based on the Minimum Inhibitory Concentration (MIC) of the organism, for example: 0.5 x MIC, 1 x MIC, 2 x MIC, and 4 x MIC.
- Time-Kill Assay:
  - In sterile tubes, combine the diluted bacterial inoculum with the various concentrations of CSA-131. The final volume should be sufficient for sampling at all time points (e.g., 10 mL).
  - Include a growth control tube containing the bacterial inoculum without any CSA-131.
  - Incubate all tubes at 37°C with agitation.
  - At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
- Enumeration of Viable Bacteria:
  - Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
  - Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
  - Incubate the plates at 37°C for 18-24 hours.
  - Count the number of colonies on the plates that yield between 30 and 300 colonies.
- Data Analysis:
  - Calculate the number of colony-forming units per milliliter (CFU/mL) for each time point and concentration.

- Plot the mean  $\log_{10}$  CFU/mL against time for each CSA-131 concentration and the growth control.
- Bactericidal activity is generally defined as a  $\geq 3\log_{10}$  (99.9%) reduction in the initial CFU/mL.<sup>[5]</sup> Bacteriostatic activity is typically defined as a  $< 3\log_{10}$  reduction in the initial CFU/mL.

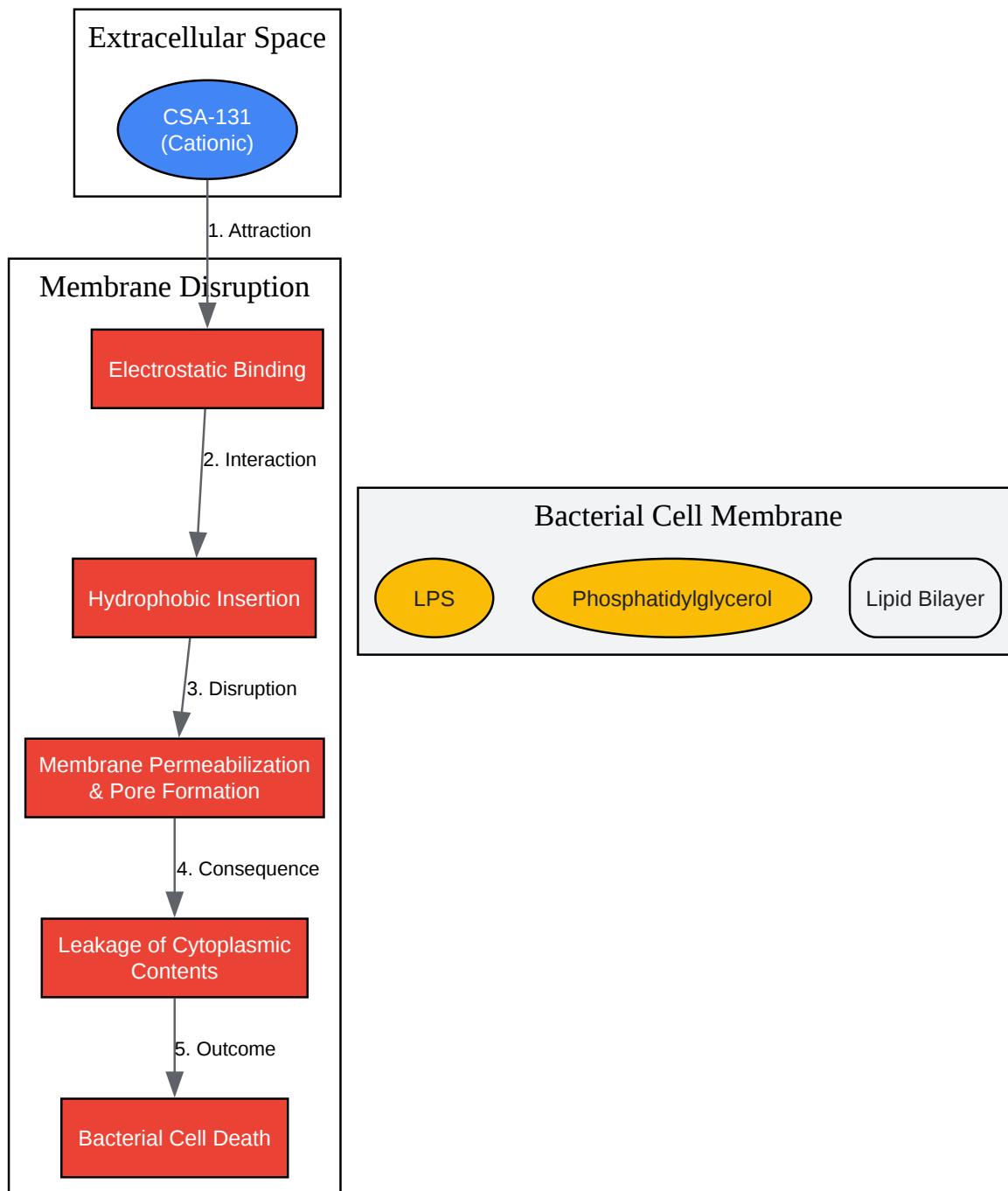
## Data Presentation

The following tables summarize the bactericidal activity of CSA-131 against *Pseudomonas aeruginosa* and *Acinetobacter baumannii* from published studies.


Table 1: Time-Kill Assay Data for Ceragenin CSA-131 against *Pseudomonas aeruginosa*

| Bacterial Strain                          | CSA-131 Concentration (mg/L) | Time (h) | Log <sub>10</sub> Reduction in CFU/mL            | Reference |
|-------------------------------------------|------------------------------|----------|--------------------------------------------------|-----------|
| Colistin-Resistant <i>P. aeruginosa</i>   | 1 x MIC                      | 24       | Bactericidal                                     | [4]       |
| Colistin-Resistant <i>P. aeruginosa</i>   | 2 x MIC                      | 24       | Bactericidal                                     | [4]       |
| Colistin-Resistant <i>P. aeruginosa</i>   | 4 x MIC                      | 24       | Bactericidal                                     | [4]       |
| Carbapenem-Resistant <i>P. aeruginosa</i> | $\text{MIC}_{50} = 4$        | N/A      | MBC values were equal to or twice the MIC values | [8]       |

Table 2: Time-Kill Assay Data for Ceragenin CSA-131 against *Acinetobacter baumannii*


| Bacterial Strain                  | CSA-131 Concentration (mg/L) | Time (h) | Log <sub>10</sub> Reduction in CFU/mL | Reference |
|-----------------------------------|------------------------------|----------|---------------------------------------|-----------|
| Colistin-Resistant A. baumannii   | 1 x MIC                      | 24       | Bactericidal                          | [4]       |
| Colistin-Resistant A. baumannii   | 2 x MIC                      | 24       | Bactericidal                          | [4]       |
| Colistin-Resistant A. baumannii   | 4 x MIC                      | 24       | Bactericidal                          | [4]       |
| Carbapenem-Resistant A. baumannii | N/A                          | 4        | 3-log reduction                       | [9]       |
| Carbapenem-Resistant A. baumannii | MIC <sub>50</sub> = 2        | N/A      | MBC values between 1 and 16 µg/mL     | [3]       |

## Mandatory Visualization



Click to download full resolution via product page

Caption: Experimental workflow for the time-kill assay of ceragenin CSA-131.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of ceragenin CSA-131 on the bacterial cell membrane.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Effectiveness of Ceragenins against Acinetobacter baumannii to Develop New Antimicrobial and Anti-Adhesive Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSA-131, a ceragenin active against colistin-resistant Acinetobacter baumannii and Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. scribd.com [scribd.com]
- 7. actascientific.com [actascientific.com]
- 8. In Vitro Activities of the Cationic Steroid Antibiotics CSA-13, CSA-131, CSA-138, CSA-142, and CSA-192 Against Carbapenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Time-Kill Assay with Ceragenin CSA-131]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12396709#how-to-perform-a-time-kill-assay-with-ceragenin-csa-131>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)